N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(4-methylphenoxy)acetamide
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Overview
Description
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(4-methylphenoxy)acetamide is a complex organic compound featuring an indole ring system substituted with a methyl group and an oxo group, as well as a phenoxyacetamide moiety. This compound is of interest due to its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Methylation: The indole nitrogen can be methylated using methyl iodide in the presence of a base such as sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF)[_{{{CITATION{{{_3{1-Methyl-3-{4-(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl ... - MDPI.
Oxidation: The indole can be oxidized to introduce the oxo group at the 2-position using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Phenoxyacetamide Formation: The phenoxyacetamide moiety can be introduced by reacting the indole derivative with 4-methylphenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (Et3N).
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The indole core can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the oxo group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Methyl iodide, NaH, and DCC.
Major Products Formed:
Oxidized Indoles: Various oxidized derivatives of the indole core.
Reduced Indoles: Hydroxylated indoles.
Substituted Indoles: Indoles with different substituents at the nitrogen atom.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find use in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The exact mechanism of action of this compound would depend on its biological target. Indole derivatives often interact with various receptors and enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Indole-3-acetic acid (IAA): A naturally occurring plant hormone with similar structural features.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Sumatriptan: A triptan used for the treatment of migraines, also containing an indole ring.
Uniqueness: N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(4-methylphenoxy)acetamide is unique due to its specific substitution pattern and the presence of both the oxo and phenoxyacetamide groups, which may confer distinct biological and chemical properties compared to other indole derivatives.
This compound represents a promising area of research with potential applications across multiple scientific disciplines
Biological Activity
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(4-methylphenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C17H18N2O3. Its structure features an indole derivative linked to a phenoxy acetamide, which is significant for its biological interactions.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against human cancer cell lines, indicating significant potency compared to standard chemotherapy agents like doxorubicin .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through modulation of apoptotic pathways. Molecular dynamics simulations suggest that the compound interacts with key proteins involved in cell survival and apoptosis regulation, such as Bcl-2 .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Efficacy Against Pathogens : Preliminary results indicate that this compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways .
Case Study 1: Indole Derivatives in Cancer Therapy
A study analyzed a series of indole derivatives similar to our compound, focusing on their structure-activity relationship (SAR). Findings indicated that modifications in the indole moiety significantly affect cytotoxicity and selectivity towards cancer cells. The presence of electron-donating groups at specific positions enhanced the anticancer activity .
Case Study 2: Antimicrobial Screening
In another study, various derivatives were screened for antimicrobial activity using disk diffusion methods. The results showed that compounds with similar structures exhibited varying degrees of inhibition against common pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that structural modifications could enhance efficacy .
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-3-6-15(7-4-12)23-11-17(21)19-14-5-8-16-13(9-14)10-18(22)20(16)2/h3-9H,10-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCCGGOYLVIODQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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